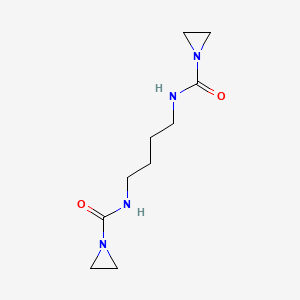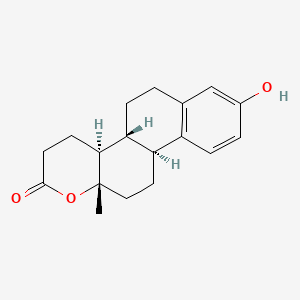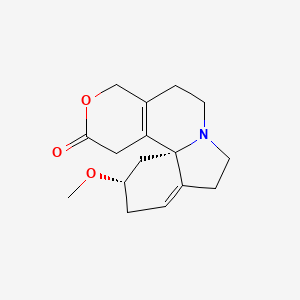
8-甲基-7H-嘌呤-6-胺
描述
科学研究应用
8-Methyl-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research into its potential therapeutic applications, including its role in modulating biological pathways, is ongoing.
生化分析
Biochemical Properties
8-methyl-7H-purin-6-amine plays a crucial role in biochemical reactions, particularly those involving nucleic acids. It is known to interact with several enzymes and proteins, including DNA methyltransferases and glycosylases. These interactions are essential for the compound’s role in DNA repair and methylation processes. For instance, 8-methyl-7H-purin-6-amine can act as a substrate for DNA glycosylases, which recognize and excise damaged bases from DNA, thereby initiating the base excision repair pathway .
Cellular Effects
The effects of 8-methyl-7H-purin-6-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 8-methyl-7H-purin-6-amine has been shown to affect the expression of genes involved in DNA repair and cell cycle regulation. This compound can also impact cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation .
Molecular Mechanism
At the molecular level, 8-methyl-7H-purin-6-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, thereby influencing their function. For example, 8-methyl-7H-purin-6-amine can inhibit the activity of DNA methyltransferases, leading to changes in DNA methylation patterns and gene expression. Additionally, this compound can activate or inhibit various enzymes, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-methyl-7H-purin-6-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-methyl-7H-purin-6-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to 8-methyl-7H-purin-6-amine can lead to persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 8-methyl-7H-purin-6-amine vary with different dosages in animal models. At low doses, this compound can enhance DNA repair and protect against genotoxic stress. At high doses, 8-methyl-7H-purin-6-amine can exhibit toxic effects, including DNA damage and apoptosis. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
8-methyl-7H-purin-6-amine is involved in several metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the synthesis and degradation of nucleotides. These interactions can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 8-methyl-7H-purin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, nucleoside transporters can facilitate the uptake of this compound into cells, while binding proteins can influence its localization and accumulation. These processes are essential for the compound’s biological activity and its effects on cellular function .
Subcellular Localization
8-methyl-7H-purin-6-amine is localized to specific subcellular compartments, where it exerts its activity. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. For example, 8-methyl-7H-purin-6-amine can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-7H-purin-6-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In an industrial setting, the production of 8-methyl-7H-purin-6-amine may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 8-Methyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines .
作用机制
The mechanism of action of 8-methyl-7H-purin-6-amine involves its interaction with nucleic acids and proteins. It can be incorporated into DNA, where it may interfere with normal base pairing and replication processes. This compound can also act as a competitive inhibitor of enzymes involved in nucleotide metabolism, thereby affecting cellular functions .
相似化合物的比较
Adenine: The parent compound, which lacks the methyl group at the 7th position.
N7-Methyladenine: Another methylated derivative with the methyl group at the N7 position.
6-Amino-7-methylpurine: A closely related compound with similar structural features.
Uniqueness: 8-Methyl-7H-purin-6-amine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
8-methyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUIZIXJCCIGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC(=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176916 | |
| Record name | 8-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22387-37-7 | |
| Record name | 8-Methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022387377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22387-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















